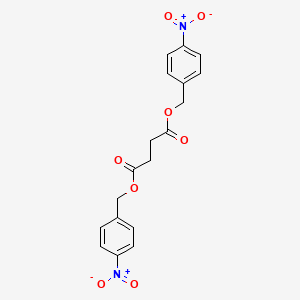![molecular formula C16H22O B14612435 2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol CAS No. 59175-07-4](/img/structure/B14612435.png)
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol is an organic compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a phenol group attached to a bicyclo[2.2.1]heptane ring system, which is further substituted with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with phenol under specific conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Scientific Research Applications
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Borneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol.
Isoborneol: Another stereoisomer of borneol.
Uniqueness
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
Properties
CAS No. |
59175-07-4 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-(1,4,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C16H22O/c1-11-15(2)8-9-16(11,3)13(10-15)12-6-4-5-7-14(12)17/h4-7,11,13,17H,8-10H2,1-3H3 |
InChI Key |
NYRMMTKOQNQFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC1(C(C2)C3=CC=CC=C3O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


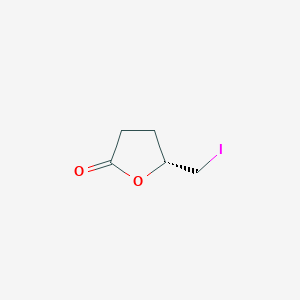
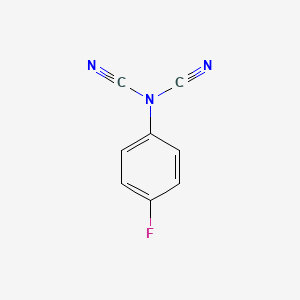
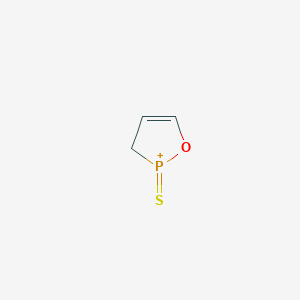
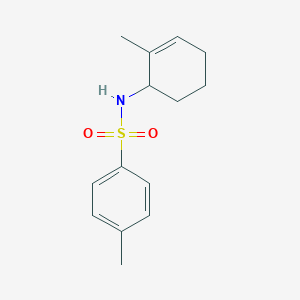
![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)
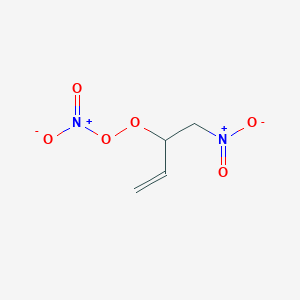
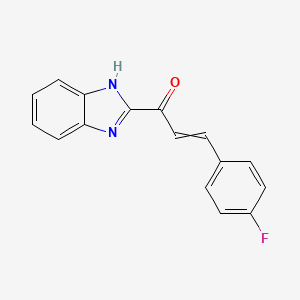
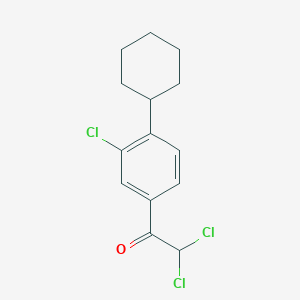
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
